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Compound of Interest

Compound Name: Fluorocurarine chloride

Cat. No.: B1149871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fluorocurarine chloride, a derivative of norfluorocurarine isolated from the plant Vinca erecta,

is a short-acting selective sympathetic ganglioblocker with weak antagonist activity at the

nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction. This dual activity leads

to hypotensive effects and, at higher doses, neuromuscular blockade. This technical guide

provides a comprehensive overview of the known pharmacological properties of

Fluorocurarine chloride, including its mechanism of action, pharmacodynamic and

toxicological data, and relevant experimental methodologies. Due to the limited availability of

recent research, this guide synthesizes information from available technical data sheets and

general pharmacological principles of related compounds.
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Property Value Reference

Chemical Name

(1R,11S,12E,14S,17S)-12-

ethylidene-14-methyl-8-aza-

14-

azoniapentacyclo[9.5.2.0¹,⁹.0²,

⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-

tetraene-10-

carbaldehyde;chloride

Synonym(s) Vincanine chlormethylate

CAS Number 22273-09-2

Molecular Formula C₂₀H₂₃ClN₂O

Molecular Weight 342.86 g/mol

Appearance Solid

Purity ≥97% (TLC)

Storage 2-8°C, Protect from light

Pharmacodynamics
The primary pharmacodynamic effects of Fluorocurarine chloride stem from its antagonist

activity at nicotinic acetylcholine receptors located in autonomic ganglia and at the

neuromuscular junction.

Mechanism of Action
Fluorocurarine chloride is a competitive antagonist of nicotinic acetylcholine receptors

(nAChRs).[1][2] By binding to these receptors, it prevents the endogenous ligand, acetylcholine

(ACh), from binding and initiating a response. This action occurs at two primary sites:

Autonomic Ganglia: In the autonomic nervous system, nAChRs are present on the

postsynaptic membrane of both sympathetic and parasympathetic ganglia.[3][4][5] By

blocking these receptors, Fluorocurarine chloride inhibits neurotransmission from
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preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and

parasympathetic outflow.[3][4]

Neuromuscular Junction: At the neuromuscular junction, nAChRs are located on the motor

endplate of skeletal muscle fibers.[2][6][7] Antagonism of these receptors by Fluorocurarine
chloride prevents ACh released from motor neurons from causing muscle depolarization

and contraction, resulting in muscle relaxation and, at sufficient doses, paralysis.[2][6]

Pharmacological Effects
The dual ganglionic and neuromuscular blocking activities of Fluorocurarine chloride result in

the following observable effects:
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Effect Description Dosage (in vivo) Reference

Sympathetic

Ganglionic Blockade

Selective blockade of

sympathetic ganglia

leads to vasodilation

and a subsequent

decrease in blood

pressure (hypotensive

effect). The potency is

reported to be

approximately 6 times

that of arfonad.

0.02-0.2 mg/kg

Neuromuscular

Blockade

At higher doses, it

produces a non-

depolarizing block of

neuromuscular

conductivity, leading

to skeletal muscle

relaxation.

2-3 mg/kg

Cardiovascular

System

It is reported to be

non-toxic to the

cardiovascular

system, with the

primary effect being a

lowering of blood

pressure.

Not specified

Other Receptors

It is stated to have no

influence on M-

cholinergic

(muscarinic) and

histaminergic

receptors.

Not specified

Pharmacokinetics
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Detailed pharmacokinetic data for Fluorocurarine chloride, such as absorption, distribution,

metabolism, and excretion, are not readily available in the public domain. As a quaternary

ammonium compound, it is expected to have low oral bioavailability and limited ability to cross

the blood-brain barrier.

Toxicology
Parameter Value Species

Route of
Administration

Reference

LD₅₀
4.6 mg/kg (in a

0.1% solution)
Mouse (MUS)

Intravenous

(IVN)

LD₅₀
102.5 mg/kg (in a

1% solution)
Mouse (MUS)

Subcutaneous

(SCU)

Experimental Protocols
The following are detailed, generalized methodologies for assessing the key pharmacological

activities of a compound like Fluorocurarine chloride.

In Vitro Ganglionic Blockade Assay (Isolated Ganglion
Preparation)
Objective: To determine the potency and mechanism of ganglionic blockade.

Methodology:

Preparation: Isolate a sympathetic ganglion (e.g., superior cervical ganglion) from a suitable

animal model (e.g., rabbit or rat) and place it in a temperature-controlled organ bath

containing physiological salt solution (e.g., Krebs solution) and continuously gassed with

95% O₂ / 5% CO₂.

Stimulation and Recording: Place stimulating electrodes on the preganglionic nerve trunk

and recording electrodes on the postganglionic nerve trunk. Deliver supramaximal electrical

stimuli to the preganglionic nerve to elicit compound action potentials (CAPs) in the

postganglionic nerve, which are then amplified and recorded.
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Compound Administration: After obtaining a stable baseline of evoked CAPs, add increasing

concentrations of Fluorocurarine chloride to the organ bath in a cumulative manner.

Data Analysis: Measure the amplitude of the CAP at each concentration of the test

compound. Plot the percentage inhibition of the CAP amplitude against the logarithm of the

Fluorocurarine chloride concentration to generate a dose-response curve and determine

the IC₅₀ value.

In Vivo Neuromuscular Blockade Assay (Phrenic Nerve-
Hemi-diaphragm Preparation)
Objective: To assess the neuromuscular blocking potency and duration of action.

Methodology:

Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig). Isolate the phrenic

nerve and a section of the hemidiaphragm muscle. Suspend the muscle in an organ bath

containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5%

CO₂. Attach the muscle to a force transducer.

Stimulation and Recording: Place stimulating electrodes on the phrenic nerve. Deliver single

supramaximal stimuli at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions (twitches),

which are recorded by the force transducer.

Compound Administration: Once a stable baseline of twitch tension is achieved, administer

Fluorocurarine chloride intravenously (in an in vivo setup) or add it to the organ bath (in an

ex vivo setup).

Data Analysis: Measure the reduction in twitch height following compound administration.

The dose required to produce a certain level of inhibition (e.g., 50% or 95%) can be

determined. The duration of action can be measured as the time from maximum block to

recovery of a certain percentage of the initial twitch height.
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Caption: Competitive antagonism of the nicotinic acetylcholine receptor by Fluorocurarine
chloride.

Experimental Workflow
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Caption: General experimental workflow for determining the potency of a neuromuscular

blocking agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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